N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Lipophilicity Drug-likeness Lead optimization

N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251675-21-4) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine heterocyclic class. Its structure features a triazolopyrazine core substituted at the 8-position with a phenoxy group and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain at the 2-position.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 1251675-21-4
Cat. No. B2916435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
CAS1251675-21-4
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)C
InChIInChI=1S/C22H21N5O3/c1-14-11-15(2)19(16(3)12-14)24-18(28)13-27-22(29)26-10-9-23-21(20(26)25-27)30-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,24,28)
InChIKeyQUYZILGCEANUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251675-21-4): Procurement-Grade Triazolopyrazine Research Compound


N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251675-21-4) is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]pyrazine heterocyclic class. Its structure features a triazolopyrazine core substituted at the 8-position with a phenoxy group and an N-mesityl (2,4,6-trimethylphenyl) acetamide side chain at the 2-position [1]. The compound has a molecular weight of 403.4 g/mol, a calculated XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 86.6 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been investigated as inhibitors of kinases (e.g., c-Met, VEGFR-2, PARP1, GSK-3), P2X7 and NK-3 receptor modulators, and antimicrobial agents [2][3][4]. However, the precise biological targets and quantitative activity profile of this specific compound have not been disclosed in peer-reviewed primary literature or patents as of the current date.

Why Generic Substitution is Not Advisable for N-Mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251675-21-4)


Although the [1,2,4]triazolo[4,3-a]pyrazine scaffold is shared among many research compounds, N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide cannot be freely substituted with close analogs. The sterically demanding, electron-rich mesityl (2,4,6-trimethylphenyl) group on the acetamide side chain is expected to impose distinct conformational constraints on the molecule's overall topology and may critically modulate target binding, selectivity, and physicochemical properties such as lipophilicity (LogP), solubility, and metabolic stability [1]. Even subtle modifications—replacing the phenoxy substituent at the 8-position with a p-tolyloxy group (CAS 1251621-22-3) or the mesityl group with a 2,4-dimethylphenyl or o-tolyl group—can alter the molecule's hydrogen-bonding surface, steric occupancy, and overall pharmacophore, leading to divergent biological activity and selectivity profiles. The quantitative evidence below demonstrates why unverified interchanging of analogs carries a high risk of irreproducible or misleading experimental results.

Quantitative Differentiation Evidence for N-Mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251675-21-4)


Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3-AA) Versus 8-(p-Tolyloxy) Analog

The target compound has a computed XLogP3-AA of 3.3 [1]. Its closest commercially available analog, N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide (CAS 1251621-22-3), bears a 4-methyl substituent on the phenoxy ring; while an exact XLogP for this analog has not been independently verified through peer-reviewed measurement, the addition of a methyl group is predicted by standard additive models to increase LogP by approximately 0.5 log units, to an estimated value of ~3.8 [2]. This difference in lipophilicity can significantly influence membrane permeability, aqueous solubility, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Lead optimization

Hydrogen-Bonding Surface Comparison: TPSA Differentiates Target from 8-Thioether Analogs

The topological polar surface area (TPSA) of the target compound is 86.6 Ų [1]. Several structurally related compounds in which the 8-phenoxy oxygen is replaced by sulfur (thioether linkage) exhibit a reduced TPSA, as sulfur is less electronegative and contributes less to polar surface area than oxygen. For example, 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide (CAS not specified in primary literature) is predicted to have a TPSA of approximately 77–80 Ų due to replacement of the phenoxy oxygen with sulfur and reduction in H-bond acceptor count . TPSA values below 90 Ų are often associated with improved passive blood-brain barrier penetration [2]; the ~7–10 Ų reduction in TPSA for thioether analogs may shift central nervous system exposure profiles.

Polar surface area Blood-brain barrier Oral bioavailability

Steric and Electronic Distinction of the Mesityl Group Versus Less Substituted Anilide Analogs

The N-mesityl (2,4,6-trimethylphenyl) acetamide moiety introduces significant steric bulk and a unique conformational restriction compared to analogs bearing 2-methylphenyl (o-tolyl), 4-methoxybenzyl, or unsubstituted phenyl groups at the same position [1]. While no head-to-head biochemical potency comparison is publicly available for the target compound itself, published structure-activity relationship (SAR) studies on congeneric [1,2,4]triazolo[4,3-a]pyrazine series have demonstrated that increasing steric bulk on the acetamide N-aryl substituent can dramatically alter kinase selectivity profiles. For example, in the c-Met/VEGFR-2 dual inhibitor series by Liu et al. (2022), subtle changes to the terminal aryl group shifted the ratio of c-Met to VEGFR-2 inhibition by up to 10-fold [2]. The tri-ortho-substituted mesityl group in the target compound represents an extreme steric case relative to mono- or unsubstituted phenyl analogs, and is expected to enforce a distinct dihedral angle between the amide and the mesityl ring, potentially restricting the accessible conformational space and altering target binding kinetics.

Steric hindrance Selectivity Off-target activity

Recommended Research and Screening Applications for N-Mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide


Chemical Probe for Steric-Effect SAR in Triazolopyrazine Kinase Inhibitor Programs

Due to its uniquely bulky mesityl substituent, the compound can serve as a negative-control or SAR probe in kinase inhibitor optimization programs targeting c-Met, VEGFR-2, PARP1, or other kinases for which the [1,2,4]triazolo[4,3-a]pyrazine scaffold has demonstrated activity [1][2]. By comparing the potency and selectivity of the target compound with less sterically hindered analogs (e.g., N-o-tolyl or N-phenyl variants), medicinal chemists can delineate the steric tolerance of the kinase ATP-binding site and guide lead optimization toward improved selectivity.

Physicochemical Benchmark in CNS Drug Discovery Screening

With a TPSA of 86.6 Ų and an XLogP of 3.3 [3], the compound resides near the boundary of favorable CNS drug-like space. It can be included in screening panels as a reference compound to calibrate CNS MPO (Multiparameter Optimization) scores against other triazolopyrazine derivatives. Analogs with 8-thioether linkages (lower TPSA) or 8-p-tolyloxy groups (higher LogP) can be compared to assess the impact of specific structural changes on brain penetration potential in PAMPA-BBB or in vivo pharmacokinetic studies.

Synthetic Building Block for Custom Library Synthesis

The compound's 8-phenoxy substitution and N-mesityl acetamide side chain provide orthogonal points for further derivatization. It can be used as a starting material or intermediate for the synthesis of focused compound libraries aimed at exploring the chemical space around the triazolo[4,3-a]pyrazine core for targets such as P2X7 receptors, NK-3 receptors, or MmpL3 (Mycobacterium tuberculosis) [4][5][6].

Negative Control for P2X7 or NK-3 Receptor Modulator Screening

Patents describing [1,2,4]triazolo[4,3-a]pyrazines as P2X7 modulators (US9040534B2) and selective NK-3 antagonists (US10030025B2) establish the scaffold's relevance to these targets [4][5]. The target compound, with its distinctive mesityl and phenoxy substitution pattern that falls outside the claimed Markush structures of these patents, may serve as a structurally related but putatively inactive or differentially active control compound in screening cascades, helping to confirm assay specificity and scaffold-dependent pharmacology.

Quote Request

Request a Quote for N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.